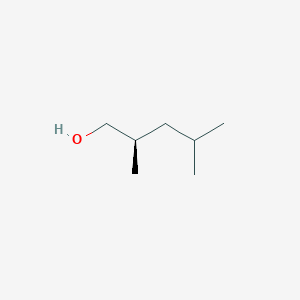

(2R)-2,4-dimethylpentan-1-ol

Description

Significance of Enantiomerically Pure Alcohols in Chemical Synthesis

Enantiomerically pure alcohols are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The biological systems in these fields are inherently chiral, meaning they interact differently with each enantiomer of a chiral molecule. Consequently, the therapeutic effect of a drug or the activity of a pesticide can be exclusive to one enantiomer, while the other may be inactive or even detrimental. The use of enantiomerically pure alcohols as starting materials or key intermediates ensures the synthesis of the desired single-enantiomer product, maximizing efficacy and minimizing potential adverse effects.

Overview of Stereochemical Challenges in Branched Alcohol Synthesis

The synthesis of branched chiral alcohols, such as (2R)-2,4-dimethylpentan-1-ol, presents significant stereochemical challenges. The creation of a stereocenter, particularly one bearing an alkyl branch, requires precise control over the reaction conditions and reagents to favor the formation of one enantiomer over the other. Traditional synthetic methods often result in racemic mixtures (an equal mixture of both enantiomers), necessitating challenging and often inefficient resolution steps. Modern asymmetric synthesis seeks to overcome this by employing chiral catalysts, auxiliaries, or reagents to directly generate the desired enantiomer in high purity. For branched primary alcohols, controlling the stereochemistry at the carbon bearing the hydroxyl group can be particularly difficult due to the steric hindrance posed by the branching.

Historical Context of Chiral Building Blocks

Structure

3D Structure

Properties

CAS No. |

171483-07-1 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(2R)-2,4-dimethylpentan-1-ol |

InChI |

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

OVOVDHYEOQJKMD-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC(C)C)CO |

Canonical SMILES |

CC(C)CC(C)CO |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for 2r 2,4 Dimethylpentan 1 Ol

Chemoenzymatic and Biocatalytic Strategies

The use of enzymes in organic synthesis offers a powerful and green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of racemates. This method relies on the differential rate of reaction of a chiral catalyst, typically a lipase (B570770), with the two enantiomers of a racemic substrate. In the context of (2R)-2,4-dimethylpentan-1-ol, this would involve the acylation of a racemic mixture of 2,4-dimethylpentan-1-ol. One enantiomer is preferentially acylated, leaving the other, desired enantiomer in its alcohol form, which can then be separated.

Lipases such as Candida antarctica lipase B (CAL-B) are frequently employed for such resolutions due to their broad substrate scope and high enantioselectivity. The efficiency of the resolution is dependent on several factors including the choice of enzyme, acyl donor, solvent, and temperature. While specific data for the kinetic resolution of 2,4-dimethylpentan-1-ol is not extensively reported, the general principles of EKR with lipases are well-established for a wide range of chiral alcohols.

Lipase-Catalyzed Desymmetrization of Meso-Diols (e.g., 2,4-dimethylpentane-1,5-diol)

An alternative and often more elegant approach to obtaining enantiomerically pure compounds is the desymmetrization of a prochiral or meso substrate. In this case, the meso-diol, 2,4-dimethylpentane-1,5-diol, which possesses a plane of symmetry, can be selectively mono-acylated by a lipase. This enzymatic reaction breaks the symmetry of the starting material, leading to a chiral monoester. Subsequent hydrolysis of the ester group would yield the desired this compound.

This method can theoretically provide a 100% yield of the desired enantiomer, a significant advantage over kinetic resolution which has a maximum theoretical yield of 50% for the unreacted enantiomer. The success of this strategy hinges on the ability of the enzyme to differentiate between the two prochiral hydroxymethyl groups of the diol. Lipases have been successfully used for the desymmetrization of various meso-diols, demonstrating the potential of this strategy for the synthesis of this compound.

Biocatalytic Reduction of Ketone Precursors

The biocatalytic reduction of a ketone precursor, such as 2,4-dimethylpentanal (B3050699), offers a direct route to the chiral alcohol. This transformation is typically achieved using alcohol dehydrogenases (ADHs), which are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols. By selecting an appropriate ADH with the desired stereoselectivity, this compound can be obtained with high enantiomeric excess.

These enzymatic reductions often utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which must be regenerated in situ for the reaction to be economically viable. Various cofactor regeneration systems have been developed, often employing a sacrificial alcohol (e.g., isopropanol) and a second enzyme. The choice of microorganism or isolated enzyme is critical for achieving high yield and enantioselectivity.

Asymmetric Chemical Synthesis Approaches

In addition to enzymatic methods, several asymmetric chemical synthesis strategies can be employed to produce this compound.

Asymmetric Catalytic Reduction of Ketone Precursors (e.g., using NaBH4 or LiAlH4 in stereoselective contexts)

The reduction of the prochiral ketone, 2,4-dimethylpentanal, can be rendered stereoselective through the use of a chiral reducing agent or a combination of an achiral reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) with a chiral ligand or auxiliary. researchgate.net

One common approach involves the use of a stoichiometric amount of a chiral hydride reagent. Alternatively, a catalytic amount of a chiral transition metal complex can be used to activate the ketone and an achiral hydride source. The stereochemical outcome of the reduction is dictated by the chiral environment created by the ligand around the metal center.

A well-known example of a chiral modifier for NaBH₄ reductions is a tartaric acid-derived boronate ester. researchgate.net The in-situ formation of a chiral acyloxyborohydride species can lead to the enantioselective reduction of a variety of ketones. researchgate.net The effectiveness of this method for 2,4-dimethylpentanal would depend on the specific chiral ligand and reaction conditions employed.

| Method | Reducing Agent | Chiral Promoter | Typical Substrates |

| Asymmetric Reduction | NaBH₄ | Tartaric acid derivatives | Aromatic and aliphatic ketones |

| Asymmetric Reduction | LiAlH₄ | Chiral amino alcohols | Prochiral ketones |

Stereocontrolled Carbon-Carbon Bond Formation Reactions

A powerful strategy for asymmetric synthesis involves the formation of carbon-carbon bonds under the influence of a chiral auxiliary. The Evans oxazolidinone auxiliaries are a prime example of this approach. wikipedia.orgyoutube.comwilliams.eduresearchgate.net

In a typical sequence, a chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to reveal the desired product and can often be recovered and reused.

For the synthesis of this compound, a strategy could involve the asymmetric alkylation of an Evans auxiliary-derived enolate with a suitable electrophile to construct the carbon skeleton, followed by reduction of the carbonyl group and cleavage of the auxiliary. The success of this route would depend on the careful selection of the starting materials and reaction conditions to control the stereochemistry at the C2 position.

| Chiral Auxiliary | Key Reaction | Advantages |

| Evans Oxazolidinones | Asymmetric Aldol (B89426)/Alkylation | High diastereoselectivity, predictable stereochemical outcome, well-established methodology |

| Camphorsultams | Asymmetric Diels-Alder/Alkylation | High diastereoselectivity, crystalline derivatives aid in purification |

Asymmetric Alkylation Reactions (e.g., Evans' Oxazolidinone-Assisted Alkylation)

A robust and widely adopted method for establishing the stereochemistry of this compound is through the asymmetric alkylation of a prochiral enolate, guided by an Evans' oxazolidinone chiral auxiliary. wikipedia.orgnih.gov These auxiliaries are temporarily incorporated into the molecule to direct the approach of an electrophile, after which they can be cleaved and recycled. wikipedia.orgsigmaaldrich.com

The general strategy involves the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with isovaleric anhydride (B1165640) to form the corresponding N-acyl imide. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate that is chelated to the lithium cation. The bulky substituent on the oxazolidinone (e.g., the phenyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent alkylation with methyl iodide introduces the methyl group at the C2 position with a high degree of stereocontrol.

Finally, the chiral auxiliary is cleaved from the alkylated product. This can be achieved through various methods, such as reduction with lithium borohydride, to directly yield the target alcohol, this compound. williams.edu The diastereoselectivity of such alkylation reactions is typically high, often exceeding 95:5, leading to a product with high enantiomeric excess.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (desired:undesired) | Yield (%) |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Methyl Iodide | >95:5 | 85-95 |

| (S)-4-benzyl-2-oxazolidinone | NaHMDS | Methyl Iodide | >98:2 | 90-98 |

Enantioselective Aldol Reactions in Precursor Synthesis

Enantioselective aldol reactions represent another cornerstone of asymmetric synthesis, capable of constructing carbon-carbon bonds while controlling the formation of two new stereocenters. nih.gov In the context of synthesizing this compound, a retrosynthetic analysis suggests that a precursor such as (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid could be a viable intermediate. This intermediate could then be converted to the target alcohol through stereospecific functional group transformations.

The synthesis of such a precursor can be envisioned using a chiral auxiliary-controlled aldol reaction. For example, an N-propionyl oxazolidinone can be converted to its corresponding boron enolate using dibutylboron triflate and a tertiary amine base. nih.gov The subsequent reaction of this Z-enolate with isobutyraldehyde (B47883) would proceed through a Zimmerman-Traxler transition state, leading to the formation of a syn-aldol adduct with high diastereoselectivity. The stereochemistry of the chiral auxiliary dictates the absolute configuration of the newly formed stereocenters. After the reaction, the chiral auxiliary can be cleaved to yield the β-hydroxy acid precursor.

Chiral Auxiliary-Mediated Methodologies

Beyond the widely used Evans' oxazolidinones, other chiral auxiliaries can be employed to achieve the asymmetric synthesis of this compound. Pseudoephedrine and its derivatives have emerged as practical and efficient chiral auxiliaries for asymmetric alkylations. nih.gov These compounds can be reacted with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, dictated by the stereocenters in the pseudoephedrine backbone. One of the key advantages of pseudoephedrine amides is their often crystalline nature, which can facilitate purification. nih.gov

Another class of chiral auxiliaries includes conformationally constrained cyclic amino alcohols, which have demonstrated high efficacy in asymmetric alkylations and aldol reactions. nih.gov These auxiliaries offer a rigid framework that enhances facial discrimination of the enolate, leading to excellent stereocontrol. The choice of auxiliary often depends on factors such as commercial availability, ease of attachment and cleavage, and the specific reaction conditions required.

Strategies for Enantiopurity Enhancement

While asymmetric synthesis methodologies aim to produce a single enantiomer, the resulting product often contains a small amount of the undesired enantiomer. Therefore, techniques to enhance the enantiopurity are crucial for obtaining optically pure this compound.

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic or enantioenriched mixture into its constituent enantiomers. For a precursor like (±)-2,4-dimethylpentanoic acid, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine like (R)-(+)-1-phenylethylamine. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to release the enantiomerically pure carboxylic acid, which can then be reduced to this compound.

Alternatively, chiral high-performance liquid chromatography (HPLC) can be employed for the analytical or preparative separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Chemical Transformations and Reaction Mechanisms of 2r 2,4 Dimethylpentan 1 Ol

Oxidative Processes

The primary alcohol functionality of (2R)-2,4-dimethylpentan-1-ol can be oxidized to yield either a carboxylic acid or an aldehyde, depending on the choice of oxidizing agent and the reaction conditions employed.

Oxidation to Carboxylic Acid Derivatives

The complete oxidation of this compound leads to the formation of (2R)-2,4-dimethylpentanoic acid. This transformation requires strong oxidizing agents and conditions that ensure the reaction proceeds past the intermediate aldehyde stage. libretexts.org

Common and effective methods for the oxidation of primary alcohols to carboxylic acids involve the use of chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid), or potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction is typically carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org This ensures that any aldehyde formed as an intermediate is further oxidized to the carboxylic acid. libretexts.org

A widely used method involves potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The general stoichiometry for this type of reaction is:

3 RCH₂OH + 2 Cr₂O₇²⁻ + 16 H⁺ → 3 RCOOH + 4 Cr³⁺ + 11 H₂O

During this reaction, the orange color of the dichromate(VI) ions changes to the green color of chromium(III) ions, providing a visual indication of the progress of the oxidation. libretexts.org

More modern and milder methods are also available, which can be particularly useful for complex molecules with sensitive functional groups. One such method is a two-step, one-pot procedure utilizing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. The alcohol is first oxidized to the aldehyde with NaOCl and TEMPO, followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂). nih.gov This method is known for its high yields and compatibility with a wide range of functional groups. nih.gov

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Comments |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong oxidant, can cleave C-C bonds under harsh conditions. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | Powerful and efficient, but chromium is toxic. |

| Potassium Dichromate (K₂Cr₂O₇)/H₂SO₄ | Heating under reflux | Excess oxidant ensures complete oxidation. libretexts.org |

| TEMPO/NaOCl, then NaClO₂ | Biphasic system, room temp. | Mild conditions, high selectivity for primary alcohols. nih.gov |

Selective Oxidation to Aldehyde Intermediates

To stop the oxidation at the aldehyde stage, yielding (2R)-2,4-dimethylpentanal, it is crucial to employ milder oxidizing agents and carefully control the reaction conditions to prevent over-oxidation to the carboxylic acid. nih.gov The general approach involves using a stoichiometric amount or a slight excess of the oxidant and often removing the aldehyde from the reaction mixture as it is formed, which is feasible for volatile aldehydes. nih.govnih.gov

A classic method for this selective oxidation is the use of pyridinium (B92312) chlorochromate (PCC), a complex of chromium trioxide with pyridine (B92270) and HCl. PCC is a milder oxidant than Jones reagent and typically does not oxidize aldehydes further to carboxylic acids. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂).

Another effective set of reagents are those based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern oxidation. This method involves the activation of DMSO with oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of the alcohol at low temperatures (typically below -60 °C) and subsequent quenching with a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields of aldehydes.

TEMPO-catalyzed oxidations can also be fine-tuned for the selective formation of aldehydes. Using a catalytic amount of TEMPO with a stoichiometric amount of a re-oxidant like sodium hypochlorite (B82951) (NaOCl) under carefully controlled pH conditions (often buffered with sodium bicarbonate) can efficiently yield the aldehyde without significant over-oxidation. d-nb.info

Table 2: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent(s) | Typical Conditions | Comments |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild and selective, but chromium-based. |

| DMSO, (COCl)₂, Et₃N (Swern) | Low temperature (-78 °C) | High yields, avoids toxic metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, but the reagent can be explosive. |

| TEMPO/NaOCl | Biphasic, buffered, 0 °C | Catalytic, high selectivity. d-nb.info |

Reductive Conversions

Reduction to Corresponding Alkanes

The direct reduction of a primary alcohol like this compound to the corresponding alkane, (2R)-2,4-dimethylpentane, is not a straightforward single-step process because the hydroxyl group is a poor leaving group. Therefore, a two-step sequence is typically employed.

First, the hydroxyl group is converted into a good leaving group. A common method is the formation of a tosylate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds without altering the stereochemistry at the carbon atom bearing the oxygen. libretexts.orgmasterorganicchemistry.com

Once the tosylate, (2R)-2,4-dimethylpentyl tosylate, is formed, it can be readily displaced by a hydride ion (H⁻) from a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is a nucleophilic substitution (Sɴ2) where the hydride attacks the carbon atom, displacing the tosylate group and resulting in the formation of the alkane. libretexts.org

An alternative, though less common for simple alkanes, is the Barton-McCombie deoxygenation. This radical-based method involves converting the alcohol to a thionoester, followed by treatment with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride).

Table 3: Two-Step Procedure for the Reduction of a Primary Alcohol to an Alkane

| Step | Reagent(s) | Intermediate/Product | Mechanism |

| 1. Activation of -OH | p-Toluenesulfonyl chloride (TsCl), pyridine | (2R)-2,4-dimethylpentyl tosylate | Nucleophilic acyl substitution |

| 2. Reduction | Lithium aluminum hydride (LiAlH₄) | (2R)-2,4-dimethylpentane | Sɴ2 |

Nucleophilic Substitution Reactions of the Hydroxyl Group

As previously mentioned, the hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Formation of Alkyl Halides (e.g., via Thionyl Chloride)

This compound can be converted to the corresponding alkyl chloride, (2R)-1-chloro-2,4-dimethylpentane, using thionyl chloride (SOCl₂). orgsyn.orgresearchgate.net This reaction is often preferred over the use of hydrohalic acids (like HCl) for primary alcohols as it generally avoids carbocation rearrangements.

The use of phosphorus tribromide (PBr₃) is a corresponding method for the synthesis of alkyl bromides from primary alcohols, also proceeding through an Sɴ2 mechanism.

Table 4: Reagents for the Conversion of Primary Alcohols to Alkyl Halides

| Reagent | Product Halide | Typical Conditions | Mechanism |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Often with pyridine | Sɴ2 orgsyn.orgresearchgate.net |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Ether or no solvent | Sɴ2 |

| HCl/ZnCl₂ (Lucas Reagent) | Alkyl Chloride | Less effective for primary alcohols | Sɴ1/Sɴ2 |

Derivatization for Intermediates in Multi-Step Syntheses

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution and elimination reactions. Therefore, it is often necessary to convert it into a more reactive functional group. This process, known as derivatization, transforms the alcohol into a key intermediate that can readily participate in subsequent bond-forming reactions. Common derivatives include tosylates and halides.

The conversion of this compound to its corresponding tosylate, (2R)-2,4-dimethylpentyl p-toluenesulfonate, is a standard procedure in organic synthesis. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The pyridine serves to neutralize the hydrogen chloride byproduct generated during the reaction. The resulting tosylate is an excellent substrate for S_N2 reactions, as the tosylate anion is a very good leaving group.

Alternatively, the alcohol can be converted into an alkyl halide. For instance, treatment with phosphorus tribromide (PBr_3) or thionyl chloride (SOCl_2) can yield (2R)-1-bromo-2,4-dimethylpentane or (2R)-1-chloro-2,4-dimethylpentane, respectively. These alkyl halides are also valuable intermediates for introducing the 2,4-dimethylpentyl moiety into a target molecule through various coupling reactions.

While specific examples of the use of this compound derivatives in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the principles of their reactivity are well-established. These chiral building blocks are poised for use in synthetic sequences where the introduction of a specific stereocenter is crucial for the biological activity of the final product.

Table 1: Common Derivatization Reactions of this compound

| Derivative | Reagents | Purpose |

| (2R)-2,4-dimethylpentyl p-toluenesulfonate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Formation of a good leaving group for S_N2 reactions |

| (2R)-1-bromo-2,4-dimethylpentane | Phosphorus tribromide (PBr_3) | Intermediate for Grignard reagent formation or coupling reactions |

| (2R)-1-chloro-2,4-dimethylpentane | Thionyl chloride (SOCl_2) | Versatile intermediate for nucleophilic substitution |

Elimination Reactions and Stereoselectivity

Elimination reactions of this compound and its derivatives provide a pathway to synthesize chiral alkenes. The stereochemical outcome of these reactions is of particular interest, as it allows for the controlled formation of specific alkene isomers.

Dehydration Mechanisms (e.g., E2 Pathways)

The dehydration of alcohols to form alkenes is a fundamental transformation in organic chemistry. For primary alcohols such as this compound, this reaction can be promoted under various conditions. While direct acid-catalyzed dehydration can occur, it often leads to a mixture of products and can be accompanied by rearrangements.

A more controlled method for the dehydration of alcohols involves the use of phosphorus oxychloride (POCl_3) in the presence of pyridine. wikipedia.orgresearchgate.net This reaction typically proceeds through an E2 (bimolecular elimination) mechanism. The alcohol first reacts with POCl_3 to form a dichlorophosphate (B8581778) ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group. Pyridine then acts as a base to abstract a proton from a carbon adjacent to the carbon bearing the dichlorophosphate group, leading to the formation of a double bond in a concerted step. wikipedia.orgnih.gov

Another effective reagent for the dehydration of alcohols under mild conditions is Martin sulfurane. wikipedia.org This hypervalent sulfur compound can facilitate the dehydration of primary and secondary alcohols, often with high regioselectivity. The mechanism involves the formation of an alkoxysulfurane intermediate, which then undergoes an intramolecular elimination to yield the alkene.

Control of Alkene Stereochemistry

The stereochemistry of the alkene formed in an E2 elimination reaction is dictated by the stereochemical relationship between the leaving group and the abstracted proton. For the reaction to proceed, these two groups must be in an anti-periplanar conformation. In the case of the dehydration of a derivative of this compound, the conformation of the intermediate will determine which alkene isomer is formed.

For instance, in the E2 elimination of a tosylate or a dichlorophosphate derivative of this compound, the base will abstract a proton from the C3 position. Due to the free rotation around the C1-C2 and C2-C3 single bonds, the molecule can adopt a conformation where a hydrogen atom on C3 is anti-periplanar to the leaving group on C1. The stereochemistry at the C2 position will influence the preferred conformation and thus the stereochemical outcome of the resulting alkene, 2,4-dimethylpent-1-ene. However, since the double bond is formed at the terminus of the chain, no E/Z isomerism is possible in this specific case.

If the substrate were a secondary alcohol, such as (2R,3S)-3,4-dimethylpentan-2-ol, the E2 elimination would lead to the formation of either the (E)- or (Z)-alkene. The stereochemical outcome would depend on which hydrogen atom (on C1 or C3) is abstracted and the conformation of the molecule during the elimination. wikipedia.org It has been shown that for such systems, the reaction with POCl_3 and pyridine can be highly stereoselective, with the geometry of the starting alcohol dictating the geometry of the resulting alkene. wikipedia.org

Table 2: Reagents for Dehydration of this compound

| Reagent | Mechanism | Key Features |

| Phosphorus oxychloride (POCl_3) and Pyridine | E2 | Mild conditions, good for sensitive substrates. wikipedia.orgresearchgate.net |

| Martin Sulfurane | Intramolecular Elimination | Neutral conditions, high regioselectivity. wikipedia.org |

| Strong Acids (e.g., H_2SO_4) | E1 or E2 | Harsher conditions, risk of rearrangements. |

Applications of 2r 2,4 Dimethylpentan 1 Ol As a Chiral Building Block

Total Synthesis of Complex Organic Molecules

The utility of (2R)-2,4-dimethylpentan-1-ol and its synthetic equivalents is most prominently demonstrated in the total synthesis of complex organic molecules, where the precise control of stereochemistry is paramount.

Synthesis of Natural Products with Chiral Methyl Branches

Many biologically active natural products feature polypropionate backbones, characterized by repeating methyl-branched stereocenters. The 1,3-syn-diol moiety, or its deoxypropionate equivalent, is a recurring structural unit. Chiral building blocks that already contain this arrangement are powerful tools for streamlining syntheses and ensuring stereochemical fidelity.

The precise stereochemistry of pheromones is often crucial for their biological activity, making enantioselective synthesis a critical tool for their identification and production.

In the structural elucidation of the male-produced sex pheromone of the stink bug, Pellaea stictica, stereoselective synthesis was instrumental. The natural compound was identified as (2R,4R,8R)-2,4,8,13-tetramethyltetradecan-1-ol. A key feature of this molecule is the syn relationship between the methyl groups at the C2 and C4 positions. Synthetic strategies to confirm this structure involved the coupling of key chiral intermediates, where building blocks containing the pre-defined stereocenters at C2 and C4 were essential for establishing the correct absolute configuration of the final natural product.

Polyketides are a large and structurally diverse class of natural products known for their potent biological activities. Their synthesis often represents a significant challenge due to the multiplicity of stereogenic centers.

Vittatalactone: The aggregation pheromone of the striped cucumber beetle, Acalymma vittatum, is vittatalactone. Its total synthesis was crucial for determining its absolute configuration. researchgate.netnih.gov Synthetic approaches feature an enzyme-catalyzed desymmetrization to create the deoxypropionate structural motif. nih.gov One successful synthesis started from a commercially available Roche ester, a common chiral pool starting material, which was converted into a monoprotected diol to serve as a foundational building block for the molecule's characteristic trideoxypropionate and β-lactone units. researchgate.net

Dictyostatin (B1249737): This potent anticancer agent contains a complex macrolide structure with eleven stereocenters. acs.org The total synthesis of dictyostatin requires precise control over the formation of numerous stereotriads and syn-1,3-diol arrangements. acs.orgorgsyn.org In a convergent total synthesis, one of the key syn-1,3-diol motifs (at C19 and C21) was installed with high diastereoselectivity (>20:1) via a chelation-controlled reduction of a β-hydroxyketone using zinc borohydride (B1222165) (Zn(BH₄)₂). acs.org This method creates the necessary stereochemistry during the synthetic sequence rather than incorporating a pre-functionalized building block like this compound.

Siphonarienal and Siphonarienone: These marine natural products are polypropionates whose syntheses have been approached through various methods. One efficient strategy involves the use of zirconium-catalyzed asymmetric carboalumination (ZACA) to build the chiral backbone from simple starting materials like 3-buten-1-ol. This method allows for the iterative and controlled installation of chiral methyl groups to construct the main carbon chain.

Emericellamides: The emericellamides are a family of cyclic depsipeptides with antibacterial activity. thieme-connect.comnih.gov Their structure consists of a peptide loop and a β-hydroxycarboxylic acid side chain derived from a polyketide synthase. thieme-connect.comnih.gov Total syntheses of emericellamide A have been reported that construct the three stereogenic centers of the polyketide fragment using various asymmetric reactions. These methods include Evans auxiliary-controlled alkylations, Sharpless epoxidations, and substrate-controlled allylborations to set the required stereochemistry. thieme-connect.com One approach utilized a Matteson homologation strategy, which allows for the iterative extension of a boronic ester to build the polyketide chain with high stereocontrol, yielding the fragment as a single stereoisomer in just four steps. thieme-connect.com

Alchivemycin A: This complex polyketide natural product exhibits potent antibacterial and anti-tumor activity. pku.edu.cn Its total synthesis has been achieved through a chemoenzymatic strategy that combines chemical synthesis for the core structure and enzymatic reactions for late-stage oxidations. pku.edu.cnresearchgate.net The synthesis is highly convergent, relying on fragment couplings such as the boron-alkyl Suzuki-Miyaura cross-coupling to assemble the carbon skeleton. pku.edu.cn The stereoselective synthesis of key fragments, such as the C16-C25 portion, has been achieved using methods like the Achmatowicz-type rearrangement and enantioselective dihydroxylation. researchgate.net

| Natural Product | Key Synthetic Strategy for Chiral Methyl Branches | Reference |

| Vittatalactone | Enzyme-catalyzed approach to deoxypropionate motif from a chiral Roche ester. | nih.gov |

| Dictyostatin | Chelation-controlled syn-reduction of a β-hydroxyketone using Zn(BH₄)₂. | acs.org |

| Emericellamides | Matteson homologation of boronic esters; Evans auxiliary chemistry. | thieme-connect.com |

| Alchivemycin A | Chemoenzymatic synthesis; fragment assembly via Suzuki-Miyaura coupling. | researchgate.netpku.edu.cn |

Construction of Enantiomerically Pure Intermediates for Drug Discovery

The pharmaceutical industry increasingly relies on single-enantiomer drugs to improve efficacy and reduce side effects, driving a high demand for versatile chiral intermediates. nih.gov Building blocks with defined stereochemistry, such as those containing the syn-1,3-diol motif, are fundamental in the synthesis of many modern pharmaceuticals. nih.govresearchgate.net

A powerful demonstration of this principle is in the synthesis of statin drugs, such as rosuvastatin (B1679574) and atorvastatin. The core of these molecules features a chiral syn-1,3-diol side chain. Industrial-scale syntheses have been developed that generate this key structural feature with high stereocontrol. One such method involves a one-pot diastereoselective carboxylation and bromocyclization of a chiral homoallylic alcohol, providing a functionalized syn-1,3-diol derivative that serves as a valuable precursor for these blockbuster drugs. nih.govresearchgate.net This highlights the strategic importance of installing the syn-1,3-diol motif, a structure directly related to this compound, in the efficient construction of complex, biologically active molecules. nih.gov

Advanced Organic Synthesis Methodologies

Beyond its direct use in total synthesis, the structural motif of this compound is relevant to the development of advanced tools for asymmetric catalysis.

Incorporation into Chiral Ligands and Catalysts (indirectly, as a building block for complex molecules)

Chiral ligands are essential components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. tcichemicals.comnih.govnih.gov The efficacy of a chiral ligand is highly dependent on its three-dimensional structure, which creates a specific chiral environment around the metal center. tcichemicals.com

The development of chiral phosphine (B1218219) ligands has been a major focus in this field. tcichemicals.comnih.gov Ligands are often categorized by the source of their chirality, such as those with chiral backbones (e.g., BINAP, DuPHOS) or those with chirality at the phosphorus atom itself (P-chirogenic ligands). tcichemicals.com While a vast number of chiral ligands have been synthesized, many rely on rigid, aromatic, or ferrocene-based backbones to impart conformational stability and achieve high levels of enantioselectivity. nih.govresearchgate.net The use of simple, flexible alkyl chains like a 2,4-dimethylpentyl group as the primary chiral backbone is less common in the literature for high-performance ligands, which often demand greater rigidity for optimal stereochemical control. tcichemicals.comnih.gov

An extensive review of scientific literature and chemical databases reveals no specific documented applications of This compound as a chiral building block for stereochemical control in cascade reactions.

While the principles of using chiral auxiliaries and building blocks to direct the stereochemical outcome of complex reaction sequences, including cascade reactions, are well-established in organic synthesis, there is no available research data or detailed findings concerning the use of this compound for this particular purpose.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, are powerful tools for the efficient construction of complex molecules. The stereochemical control of these reactions is often achieved by incorporating a chiral element, such as a chiral auxiliary, catalyst, or building block, which influences the formation of new stereocenters throughout the reaction cascade.

However, literature searches for the application of this compound or its derivatives in this context did not yield any specific examples, mechanistic studies, or data on diastereomeric or enantiomeric outcomes. Therefore, a detailed discussion, including research findings and data tables on its use in controlling cascade reactions, cannot be provided.

Spectroscopic and Chromatographic Methods for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive method for detailed structural analysis at the molecular level.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the constitutional structure of 2,4-dimethylpentan-1-ol. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.infodocbrown.info

For 2,4-dimethylpentane (B89610), a related hydrocarbon, the symmetry of the molecule results in a reduced number of signals in the ¹³C NMR spectrum, indicating fewer unique carbon environments. docbrown.info In the case of 2,4-dimethylpentan-1-ol, the presence of the hydroxyl group and the chiral center at C2 introduces asymmetry, leading to distinct chemical shifts for the different carbon and proton atoms.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2,4-dimethylpentan-1-ol This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, integration) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.4 (m, 2H) | ~68 |

| C2 (-CH) | ~1.6 (m, 1H) | ~40 |

| C3 (-CH₂) | ~1.2 (m, 2H) | ~46 |

| C4 (-CH) | ~1.8 (m, 1H) | ~25 |

| C5 (CH₃ attached to C4) | ~0.9 (d, 6H) | ~22 |

| C2-CH₃ | ~0.9 (d, 3H) | ~17 |

| -OH | Variable (s, 1H) | - |

m = multiplet, d = doublet, s = singlet

To distinguish between the enantiomers of 2,4-dimethylpentan-1-ol using NMR, chiral solvating agents (CSAs) can be employed. unipi.itrsc.org CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction induces a change in the chemical environment of the analyte's protons, leading to separate signals for the R and S enantiomers in the ¹H NMR spectrum. The relative integration of these signals allows for the determination of the enantiomeric ratio. The effectiveness of a CSA depends on the specific interactions between the CSA and the analyte. unipi.it

Mosher's method is a well-established NMR technique used to determine the absolute configuration of chiral alcohols and amines. This method involves the derivatization of the chiral alcohol, (2R)-2,4-dimethylpentan-1-ol, with a chiral Mosher's acid derivative, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

The subsequent analysis of the ¹H NMR spectrum of these diastereomeric esters allows for the assignment of the absolute configuration. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the newly formed chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.

NMR spectroscopy is a primary tool for determining the diastereomeric ratio of a mixture of compounds. researchgate.netnih.gov When diastereomers are present in a sample, they often exhibit distinct signals in the NMR spectrum due to their different chemical environments. nih.govnih.gov By integrating the signals corresponding to each diastereomer, their relative concentrations can be accurately quantified. researchgate.netnih.gov For complex spectra with overlapping signals, techniques like deconvolution can be applied to obtain reliable integration data. nih.gov High-field NMR spectrometers can provide better signal dispersion, facilitating more accurate determination of diastereomeric ratios. rsc.org

Chiral Chromatography Techniques

Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. gcms.cz

Chiral gas chromatography (GC) is a widely used method for the separation and quantification of enantiomers of volatile compounds like this compound. nih.govchrom-china.comnih.gov This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czwisc.edu

The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times. This allows for their separation and subsequent detection. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org The choice of the chiral stationary phase is crucial for achieving good separation. chrom-china.comnih.gov

Table 2: Example of Chiral GC Parameters for Enantiomeric Separation This table presents a hypothetical set of parameters and is for illustrative purposes only. Actual conditions will vary depending on the specific instrument and column used.

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., based on a cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature held, followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, thereby unambiguously confirming its absolute configuration. For a small, flexible alcohol like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is challenging.

The common strategy to overcome this is through chemical derivatization. The chiral alcohol is reacted with a heavy-atom containing chiral or achiral reagent to form a stable, crystalline solid. The presence of the heavy atom facilitates the solution of the phase problem in crystallography and allows for the determination of the absolute stereochemistry using anomalous dispersion techniques. Once the structure of the derivative is determined, the absolute configuration of the original alcohol can be inferred. While no specific crystal structure for a derivative of this compound is noted in the surveyed literature, this method remains the gold standard for absolute configuration assignment in chiral chemistry.

Chiroptical Spectroscopy

Chiroptical techniques are vital for probing the chirality of molecules by measuring their differential interaction with circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful tool for the assessment of chirality. nih.gov It measures the difference in absorption between left and right-handed circularly polarized light by a chiral molecule. researchgate.net Saturated chiral alcohols, such as this compound, are known to exhibit significant CD signals, referred to as Cotton effects, in the far-UV region, typically between 185 and 198 nm. rsc.org The sign and magnitude of these Cotton effects are highly sensitive to the molecule's absolute configuration and conformation. nih.gov

For chiral molecules that lack a strong chromophore, induced CD spectroscopy can be employed. rsc.org This involves forming a complex between the chiral alcohol and an achiral, chromophoric host. The chirality of the alcohol guest induces a helical twist in the host's chromophores, resulting in a measurable CD signal that reflects the guest's stereochemistry. rsc.orgresearchgate.net This technique allows for the determination of enantiomeric excess and absolute configuration with very small amounts of sample. researchgate.net

Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for confirming the identity and purity of volatile compounds. While mass spectrometry itself cannot differentiate between enantiomers as they have identical masses and fragmentation patterns, its coupling with gas chromatography using a chiral column allows for their separation prior to detection.

The mass spectrum of 2,4-dimethylpentan-1-ol provides a unique fragmentation pattern that serves as a molecular fingerprint. nih.gov The molecular ion peak [M]+ would correspond to its molecular weight (116.20 g/mol ). nih.govnih.gov The fragmentation pattern is characterized by the loss of various alkyl and functional groups. The base peak, which is the most abundant ion, for the structurally similar 2,4-dimethylpentane is observed at an m/z of 43, corresponding to the isopropyl cation [C₃H₇]⁺. docbrown.inforestek.com Similar fragments are expected for 2,4-dimethylpentan-1-ol, along with fragments resulting from the cleavage near the hydroxyl group.

Table 2: Predicted Major Mass Fragments for 2,4-dimethylpentan-1-ol

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Structure |

|---|---|---|

| 116 | Molecular Ion [M]⁺ | [C₇H₁₆O]⁺ |

| 101 | [M-CH₃]⁺ | [C₆H₁₃O]⁺ |

| 85 | [M-CH₂OH]⁺ | [C₆H₁₃]⁺ |

| 71 | [M-C₃H₇]⁺ | [C₄H₉O]⁺ |

| 57 | Butyl cation | [C₄H₉]⁺ |

| 43 | Isopropyl cation (Base Peak) | [C₃H₇]⁺ |

Data inferred from fragmentation patterns of similar branched alkanes and alcohols. nih.govdocbrown.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule. Since enantiomers are vibrationally identical, the IR and Raman spectra of this compound will be the same as its (S)-enantiomer and its racemic mixture.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C skeletal vibrations are usually strong and well-defined, offering further confirmation of the carbon backbone structure. chemicalbook.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3330 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2955 - 2870 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (CH₂) | Variable |

| 1385 - 1365 | C-H bend (CH₃) | Variable |

| ~1050 | C-O stretch (primary alcohol) | Strong |

Data based on typical IR values for primary alcohols and branched alkanes. nih.govdocbrown.info

Enzymatic and Biochemical Investigations of 2r 2,4 Dimethylpentan 1 Ol

Substrate Specificity and Catalytic Mechanisms of Alcohol Dehydrogenases and Oxidases

Alcohol dehydrogenases (ADHs) and alcohol oxidases are the primary enzymes responsible for the oxidation of alcohols. Their substrate specificity is determined by the size, shape, and chemical properties of the substrate-binding pocket.

Alcohol Dehydrogenases (ADHs): The catalytic activity of ADHs can vary significantly depending on the structure of the alcohol substrate. For instance, yeast alcohol dehydrogenase I (ScADH) is most effective with small, linear primary alcohols like ethanol (B145695), and its activity diminishes with larger alcohols. In contrast, liver ADHs from horses and monkeys show increased activity with larger alcohols. nih.gov This difference is attributed to the size of the substrate-binding pocket. nih.gov By modifying the amino acid residues lining this pocket, such as replacing Tryptophan-93 with Alanine in ScADH, the specificity can be inverted to favor larger alcohols like hexanol and even gain weak activity towards branched-chain alcohols. nih.gov Mammalian class IV ADHs are particularly active in oxidizing retinol (B82714) and exhibit varying affinities for ethanol based on specific amino acid residues, such as the one at position 294. nih.gov This highlights that the interaction of a branched-chain chiral alcohol like (2R)-2,4-dimethylpentan-1-ol with an ADH would be highly dependent on the specific isozyme and the architecture of its active site.

Alcohol Oxidases: These enzymes typically use molecular oxygen as an electron acceptor to oxidize alcohols to their corresponding aldehydes. Their substrate specificity can also be broad, but detailed studies on their interaction with complex branched-chain alcohols are less common than for ADHs.

The table below illustrates how modifications to an enzyme's structure can alter its substrate specificity, a principle that would apply to the metabolism of this compound.

| Enzyme Mutant (ScADH) | Change in Substrate Specificity for Primary Alcohols | Activity with Branched-Chain Alcohols |

| W93A | Inverted pattern, more active on hexanol, less on ethanol | Acquired weak activity |

| T48S:W93A | Inverted pattern, more active on hexanol, less on ethanol | Acquired weak activity |

Data derived from studies on Saccharomyces cerevisiae alcohol dehydrogenase I. nih.gov

Stereospecificity in Biotransformations Involving Chiral Alcohols

Enzymatic reactions are often highly stereospecific, meaning the enzyme preferentially binds to and transforms only one of a pair of enantiomers. This is a critical consideration for chiral alcohols like this compound.

The stereospecificity of ADHs is a well-established principle. Many ADHs exhibit a preference for one enantiomer over the other, a phenomenon governed by the three-dimensional arrangement of the active site. This allows for the kinetic resolution of racemic mixtures of chiral alcohols, where one enantiomer is consumed at a much faster rate than the other. The specific preference (for the R- or S-enantiomer) depends on the particular enzyme. For this compound, it is expected that specific ADHs would demonstrate a clear preference for the R-enantiomer, leading to its selective oxidation.

Metabolic Pathway Elucidation Studies

To definitively determine the metabolic fate of this compound, several experimental techniques would be required.

Isotopic labeling is a powerful tool for tracing the metabolic pathway of a compound. By synthesizing this compound with one or more of its carbon atoms replaced by the heavy isotope ¹³C, researchers could administer the labeled compound to a biological system and track the appearance of the ¹³C label in downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This would unambiguously identify the products of its metabolism.

Following the identification of metabolites, the specific enzymatic steps can be investigated. By incubating this compound with isolated enzymes or cell fractions (e.g., liver microsomes), the transformation can be observed in vitro. Comparing the reaction rates and products for the (2R)- and (2S)-enantiomers would identify the stereoselective steps in the pathway. For example, if the (2R)-enantiomer is rapidly converted to an aldehyde by a specific ADH while the (2S)-enantiomer remains largely unreacted, this would confirm a stereoselective enzymatic oxidation step.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a key tool for elucidating reaction mechanisms. wikipedia.org In the context of alcohol metabolism, a primary deuterium (B1214612) KIE is often observed when the hydrogen on the alcohol-bearing carbon is replaced with deuterium.

Application to this compound: If the C-H bond at the carbinol center (C1) is broken in the rate-limiting step of the enzymatic oxidation, replacing the hydrogen with deuterium would result in a significantly slower reaction rate. Observing a substantial KIE would provide strong evidence that this C-H bond cleavage is a critical, rate-determining part of the catalytic mechanism for this specific substrate. nih.gov

Enzyme Kinetics: Standard enzyme kinetic studies would determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for the oxidation of this compound by a specific enzyme. These values quantify the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

| Kinetic Parameter | Description | Relevance to this compound Metabolism |

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of an enzyme (e.g., ADH) for this compound. A low Kₘ suggests high affinity. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the maximum rate at which the enzyme can metabolize this compound. |

| KIE (Kinetic Isotope Effect) | Ratio of reaction rates between the normal and isotopically substituted reactant (kL/kH). wikipedia.org | Helps to determine if the C-H bond cleavage at the alcohol group is the rate-limiting step in its oxidation. nih.gov |

Role in Biological Systems (general, non-clinical)

There is no specific, documented biological role for this compound in non-clinical biological systems found in the surveyed literature. As a branched-chain chiral alcohol, it is not a common, naturally occurring metabolite in primary metabolic pathways. It may be encountered by organisms as a xenobiotic compound, in which case it would be subject to detoxification pathways, primarily involving oxidation by alcohol dehydrogenases and cytochrome P450 enzymes, followed by further metabolism of the resulting aldehyde and carboxylic acid.

Theoretical and Computational Chemistry Studies of 2r 2,4 Dimethylpentan 1 Ol

Molecular Mechanics and Force Field Development for Branched Alcohols

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. The accuracy of MM simulations is fundamentally dependent on the quality of the underlying empirical force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. nih.gov For molecules like (2R)-2,4-dimethylpentan-1-ol, the development and selection of an appropriate force field are critical.

Several widely used force fields are applicable to alcohols, including CHARMM, OPLS, and GROMOS. gromacs.org These force fields differ in their parameterization strategies and functional forms. wikipedia.org

CHARMM (Chemistry at HARvard Macromolecular Mechanics): This is an all-atom force field, meaning it explicitly represents every atom in the molecule, including all hydrogens. wikipedia.org Parameters for alcohols are developed to be compatible with the broader CHARMM force fields for biomolecules. nih.gov The parameterization process involves fitting to quantum mechanical (QM) calculations for model compounds and experimental data for condensed-phase properties. nih.govnih.gov For polar molecules like alcohols, non-additive force fields based on the charge equilibration (CHEQ) formalism have also been developed to better capture electrostatic interactions. nih.govacs.org

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field, particularly the all-atom version (OPLS-AA), is renowned for its accuracy in reproducing the thermodynamic properties of liquid organic molecules. nih.gov Its success stems from empirically determining partial atomic charges by fitting to experimental data like density and enthalpy of vaporization. nih.gov Refinements to the OPLS-AA force field for alcohols have been proposed, sometimes involving adjustments to the nonbonded parameters of the hydroxyl group to improve the prediction of properties like diffusion coefficients. mdpi.comucsb.edu

GROMOS (GROningen MOlecular Simulation): This force field is typically a united-atom model, where non-polar hydrogen atoms on aliphatic carbons are implicitly included with the carbon atom they are bonded to. gromacs.orgwikipedia.org This simplification reduces the computational cost of simulations. The polar hydroxyl hydrogen, however, is explicitly represented. researchgate.net GROMOS force fields have been parameterized to reproduce the condensed-phase properties of alkanes and other biomolecules. wikipedia.org

The branched nature of this compound introduces additional complexity in force field parameterization compared to linear alcohols. The methyl branches influence the conformational landscape and steric interactions, which must be accurately captured by the dihedral angle parameters and nonbonded terms (Lennard-Jones and Coulomb potentials) of the force field.

| Force Field | Atom Representation | Parameterization Focus | Strengths for Branched Alcohols |

|---|---|---|---|

| CHARMM | All-Atom | Biomolecular systems, QM interaction energies, condensed-phase properties. wikipedia.orgnih.gov | Explicitly models all atoms, allowing for detailed conformational analysis. Good for studying interactions with biomolecules. |

| OPLS-AA | All-Atom | Liquid-state properties (density, heat of vaporization). nih.gov | Excellent for predicting thermodynamic properties of the pure liquid and its mixtures. |

| GROMOS | United-Atom (typically) | Condensed-phase properties of alkanes and biomolecules. wikipedia.org | Computationally efficient due to fewer atomic sites, useful for longer timescale simulations. |

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These methods solve approximations to the Schrödinger equation to determine the electronic structure and, consequently, the geometry and energy of a molecule.

A crucial application of DFT is conformational analysis. Due to the rotation around its single bonds, this compound can exist in multiple conformations. A thorough conformational search using molecular mechanics followed by geometry optimization and energy calculation with DFT (for example, using the B3LYP or M06-2X functionals with a basis set like 6-31G(d) or larger) can identify the most stable, low-energy conformers. nih.govresearchgate.net The inclusion of dispersion corrections is often important for accurately modeling the weak intramolecular interactions that influence conformational preferences. rsc.org

Once the equilibrium geometries are found, a wealth of information about the molecule's electronic structure can be extracted. Key properties include:

Partial Atomic Charges: These describe the distribution of electron density across the molecule and are crucial for understanding electrostatic interactions, particularly the hydrogen-bonding capability of the hydroxyl group.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

While specific high-level computational data for this compound is not abundant in public literature, the table below presents typical properties that would be obtained from such a DFT calculation.

| Property | Description | Exemplary Value (Hypothetical) |

|---|---|---|

| Relative Conformational Energy | Energy difference between various stable rotamers. | 0 - 5 kcal/mol |

| Partial Charge on Hydroxyl O | Electron density on the oxygen atom of the -OH group. | -0.7 e |

| Partial Charge on Hydroxyl H | Electron density on the hydrogen atom of the -OH group. | +0.4 e |

| Dipole Moment | Overall molecular polarity. | 1.7 - 2.0 D |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | 8.5 eV |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its oxidation to an aldehyde or its participation in condensation reactions, computational studies can map out the entire potential energy surface (PES). rsc.orgnih.gov

A key goal in mechanistic studies is the identification of transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum-energy reaction path. github.iofossee.in Its structure corresponds to an activated complex that is fleetingly formed as reactants transform into products. fossee.in Computational methods locate these structures by searching for a geometry where the gradient of the energy is zero and the Hessian matrix (a matrix of second derivatives of the energy) has exactly one negative eigenvalue. github.io

Once the structures of the reactants, transition state, and products are optimized, the activation energy (ΔE‡) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is fundamentally related to the reaction rate via the Eyring equation from Transition State Theory. fiveable.me

To confirm that a located TS structure correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. nih.gov This calculation maps the reaction pathway downhill from the transition state in both forward and reverse directions, ensuring it leads to the expected energy minima. nih.gov Such studies can reveal, for instance, the precise mechanism of hydride transfer in an oxidation reaction or the role of catalysts in lowering the activation barrier.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for examining the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (as described in section 7.1) to define the forces between them. This generates a trajectory that describes the positions and velocities of all atoms over time.

For this compound, MD simulations are invaluable for understanding solvent effects. When simulated in a polar solvent like water, several key analyses can be performed:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an atom of type B at a distance r from an atom of type A, relative to a random distribution. acs.org Calculating the RDF between the alcohol's hydroxyl oxygen and water's oxygen can reveal the structure of the solvation shells. The RDF between the hydroxyl hydrogen and water's oxygen provides detailed insight into hydrogen bonding. mdpi.com

Hydrogen Bond Analysis: The trajectory can be analyzed to determine the average number of hydrogen bonds the alcohol forms with the solvent, as well as the lifetime of these bonds. This is critical for understanding its solubility and interactions.

Solvent Accessible Surface Area (SASA): This analysis measures the surface area of the molecule that is accessible to the solvent. It can be used to quantify the exposure of the hydrophobic alkyl parts versus the hydrophilic hydroxyl group to the solvent environment. mdpi.com

These simulations provide a dynamic picture of how the branched alkyl structure of this compound influences the surrounding solvent structure and how, in turn, the solvent affects the alcohol's conformational preferences. rsc.org

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-AA or CHARMM36 | Defines the potential energy and forces for all atoms. wikipedia.orgnih.gov |

| Water Model | TIP3P or SPC/E | A rigid model used to represent water molecules efficiently. nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to a standard laboratory experiment. |

| Temperature | 298 K (25 °C) | Controlled by a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled by a barostat (e.g., Parrinello-Rahman). |

| Time Step | 1-2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100+ ns | Ensures adequate sampling of molecular motions and interactions. |

In Silico Approaches for Predicting Stereochemical Outcomes

One of the most powerful applications of computational chemistry is in predicting and explaining the stereoselectivity of chemical reactions. Since this compound is a chiral molecule, its synthesis often involves a stereoselective step, such as the asymmetric reduction of a prochiral ketone.

In silico methods can be used to predict which enantiomer or diastereomer will be the major product of a reaction. The general approach involves modeling the transition states for the formation of all possible stereoisomers. caltech.edu For example, in the reduction of 2,4-dimethyl-1-pentanal to form the target alcohol, the hydride can attack the two different faces (Re or Si face) of the carbonyl group. This leads to two different diastereomeric transition states.

By calculating the energies of these competing transition states using high-level quantum chemical methods (like DFT), chemists can predict the stereochemical outcome. nih.gov According to the Curtin-Hammett principle and transition state theory, the ratio of the products is determined by the difference in the free energies of the transition states leading to them (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. caltech.edu

These computational models can account for the subtle steric and electronic interactions between the substrate, the reagent, and often a chiral catalyst or auxiliary that dictate the stereochemical course of the reaction. nih.govyoutube.com By comparing the calculated energy difference between the diastereomeric transition states, it is possible to predict the enantiomeric or diastereomeric excess of a reaction with reasonable accuracy, providing a powerful tool for designing new stereoselective syntheses. researchgate.netacs.org

Q & A

Q. How can the stereochemical configuration of (2R)-2,4-dimethylpentan-1-ol be experimentally verified?

- Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) using chiral derivatizing agents (e.g., Mosher’s acid) are effective for determining enantiomeric purity and configuration. For example, in related chiral alcohols, coupling NMR with computational modeling of coupling constants and NOE effects has resolved stereochemistry . Additionally, polarimetry can quantify optical rotation, corroborating chiral integrity.

Q. What synthetic routes are effective for producing this compound with high enantiomeric excess?

- Methodological Answer: Asymmetric synthesis using borane-ammonia complexes or chiral catalysts (e.g., Sharpless epoxidation derivatives) can achieve stereoselectivity. A reported method for a structurally similar alcohol involved tert-butyldimethylsilyl (TBS) protection of hydroxyl groups, followed by stereocontrolled reduction, yielding 81% enantiomeric excess after flash chromatography . Kinetic resolution via lipase-catalyzed esterification is another strategy to isolate the (2R)-enantiomer.

Q. Which analytical techniques are critical for characterizing the physical and chemical properties of this compound?

- Methodological Answer:

- Infrared Spectroscopy (IR): Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkyl chain vibrations .

- NMR Spectroscopy: H and C NMR distinguish methyl branching (e.g., δ 0.8–1.5 ppm for CH groups) and hydroxyl proton environments .

- Mass Spectrometry (MS): Fragmentation patterns confirm molecular weight (e.g., m/z 130 for CHO) and structural motifs.

Advanced Research Questions

Q. How do enantiomeric impurities in this compound impact its interactions with biological systems?

- Methodological Answer: Even minor impurities (e.g., 5% (2S)-enantiomer) can disrupt receptor binding. In vitro assays (e.g., enzyme inhibition studies) paired with chiral HPLC analysis are essential to correlate enantiopurity with bioactivity. For example, amino alcohol analogs show diminished efficacy in enzyme active sites when enantiomeric excess drops below 95% . Computational docking simulations (e.g., AutoDock Vina) can predict steric clashes caused by mismatched configurations.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer: Cross-validation using multiple techniques is critical:

- Contradictory IR/NMR peaks: Replicate synthesis to exclude batch-specific impurities.

- Discrepant melting points: Differential scanning calorimetry (DSC) assesses polymorphism or hydrate formation.

- Unexpected MS fragments: High-resolution MS (HRMS) and isotopic labeling clarify decomposition pathways. For instance, borane-ammonia byproducts in synthesis may introduce trace NH adducts, altering fragmentation .

Q. How can reaction conditions be optimized to maximize yield and enantioselectivity in large-scale synthesis?

- Methodological Answer:

- Catalyst screening: Test chiral ligands (e.g., BINOL derivatives) for asymmetric hydrogenation .

- Solvent effects: Polar aprotic solvents (e.g., THF) enhance stereocontrol vs. nonpolar alternatives.

- Temperature gradients: Lower temperatures (e.g., −78°C) reduce racemization during nucleophilic substitutions .

- In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C).

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage: Keep under inert gas (N/Ar) in flame-resistant cabinets to prevent oxidation or combustion .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.